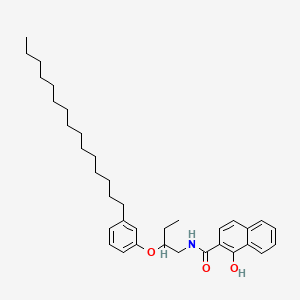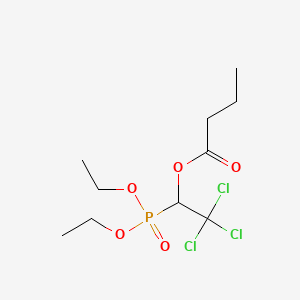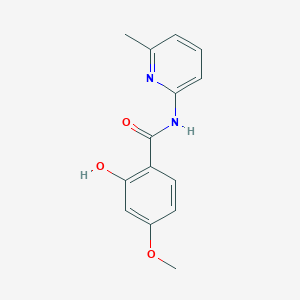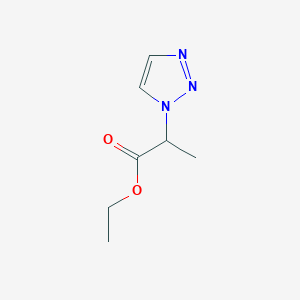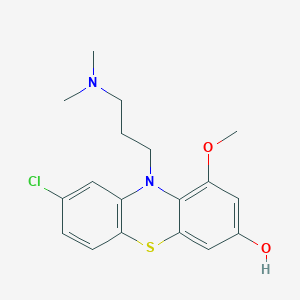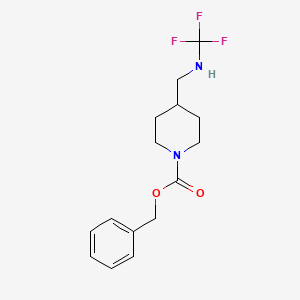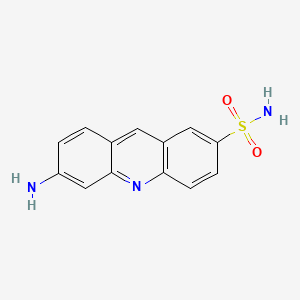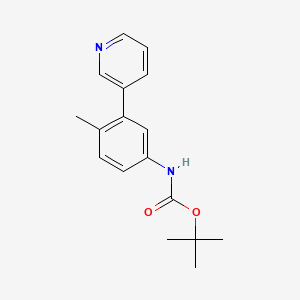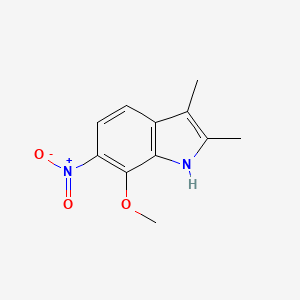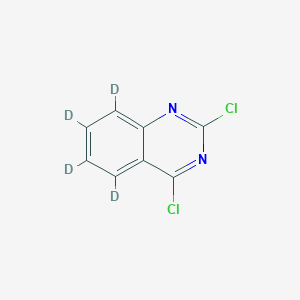
2,4-Dichloroquinazoline-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloroquinazoline-d4 is a deuterated derivative of 2,4-dichloroquinazoline, a compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds consisting of two fused six-membered aromatic rings. The deuterated form, this compound, is often used in scientific research to study the behavior and properties of its non-deuterated counterpart due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dichloroquinazoline-d4 typically involves the following steps:
Synthesis of 2,4-quinazoline diones: Ortho-aminobenzoic acid reacts with potassium cyanate in water as a solvent at a temperature range of 20 to 100°C and a pH of 9 to 12 to generate 2,4-quinazoline diones
Chlorination Reaction: The 2,4-quinazoline diones undergo a chlorination reaction with a chlorinating agent in the presence of a fatty amine as a solvent to produce 2,4-dichloroquinazoline
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of non-toxic solvents and accessible raw materials makes the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloroquinazoline-d4 undergoes various chemical reactions, including:
Substitution Reactions: It reacts with N-substituted cyclic amines to form 2-amino-4-chloroquinazolines.
Oxidation and Reduction Reactions: These reactions can modify the quinazoline ring, although specific conditions and reagents vary.
Common Reagents and Conditions
Chlorinating Agents: Used in the chlorination step to introduce chlorine atoms.
N-substituted Cyclic Amines: React with this compound to form substituted quinazolines.
Major Products
2-amino-4-chloroquinazolines: Formed from substitution reactions with cyclic amines.
Scientific Research Applications
2,4-Dichloroquinazoline-d4 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various quinazoline derivatives.
Biology: Studied for its interactions with biological molecules and potential as a pharmacological agent.
Medicine: Investigated for its anti-angiogenesis activities and potential use in cancer therapy.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloroquinazoline-d4 involves its interaction with molecular targets such as DNA and enzymes. It has been shown to inhibit topoisomerase II (Topo II), an enzyme involved in DNA replication and repair. This inhibition leads to the disruption of DNA processes, inducing apoptosis in cancer cells . The compound also exhibits DNA intercalation properties, which further contribute to its cytotoxic effects .
Comparison with Similar Compounds
2,4-Dichloroquinazoline-d4 can be compared with other quinazoline derivatives, such as:
2,4-Dichloroquinazoline: The non-deuterated form, which shares similar chemical properties but lacks the deuterium atoms.
1,2,4-triazolo[4,3-c]quinazolines: These compounds also exhibit DNA intercalation and Topo II inhibition but have different structural features and biological activities.
The uniqueness of this compound lies in its deuterated nature, which allows for detailed mechanistic studies and provides insights into the behavior of its non-deuterated counterpart.
Properties
Molecular Formula |
C8H4Cl2N2 |
|---|---|
Molecular Weight |
203.06 g/mol |
IUPAC Name |
2,4-dichloro-5,6,7,8-tetradeuterioquinazoline |
InChI |
InChI=1S/C8H4Cl2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H/i1D,2D,3D,4D |
InChI Key |
TUQSVSYUEBNNKQ-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=NC(=N2)Cl)Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


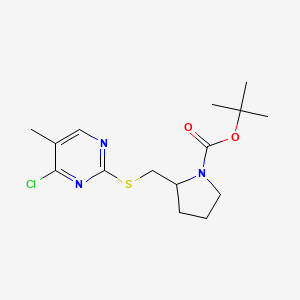
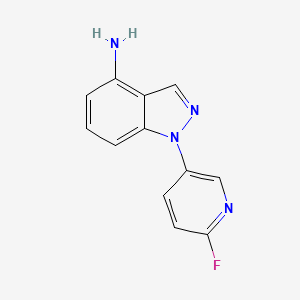
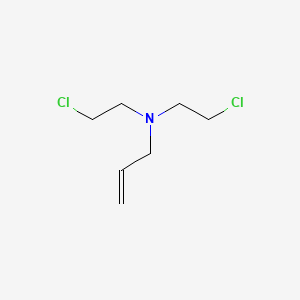
![Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13948286.png)
![3-(piperidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13948288.png)
